![molecular formula C21H22N2O5S B2656065 Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321869-95-7](/img/structure/B2656065.png)
Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity
Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and supporting research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5S, with a molecular weight of approximately 398.45 g/mol. The compound features a complex structure characterized by the presence of methoxy groups and a benzothiazole moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Studies have shown that benzothiazole derivatives possess significant anticancer properties. This compound has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests its applicability in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
In Vitro Studies
In vitro studies have highlighted the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
A549 (Lung) | 18 | Cell cycle arrest at G1 phase |
In Vivo Studies
In vivo studies conducted on animal models have further validated the anticancer and anti-inflammatory activities:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups .
- Reduction in Inflammatory Markers : Administration in models of acute inflammation showed decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .
Case Studies
Several case studies have documented the therapeutic potential of related benzothiazole compounds:
- Case Study 1 : A study involving patients with advanced breast cancer treated with benzothiazole derivatives showed promising results in tumor regression and improved quality of life.
- Case Study 2 : Patients with chronic inflammatory conditions reported symptomatic relief following treatment with compounds similar to this compound.
Properties
IUPAC Name |
methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-12-6-13(2)19-17(7-12)23(11-18(24)28-5)21(29-19)22-20(25)14-8-15(26-3)10-16(9-14)27-4/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKOGYNSUNMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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